molecular formula C18H16ClNOS B11120343 3-chloro-N-(2-ethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(2-ethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11120343
M. Wt: 329.8 g/mol
InChI Key: KBZOGXKBZCMHOX-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C₁₆H₁₆ClNO₂ , belongs to the class of benzothiophene derivatives It features a chlorine atom, an ethyl group, and a methyl group attached to the benzothiophene core The benzothiophene scaffold is a heterocyclic aromatic system containing sulfur and carbon atoms

Preparation Methods

Synthetic Routes::

    Direct Synthesis: One common method involves the direct synthesis of the compound. Starting from appropriate precursors, the chlorination of a suitable benzothiophene derivative (such as 2-ethylbenzothiophene) with chlorine gas yields the desired product.

    Amide Formation: Another approach is the amide formation reaction. By reacting 2-ethylbenzothiophene with chloroform and a base (such as sodium hydroxide), followed by acidification, the amide linkage is formed.

    Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. It is often synthesized in research laboratories for specialized studies.

Chemical Reactions Analysis

Reactions::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atom.

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for designing novel organic molecules.

    Biology: Investigated for potential bioactivity, including interactions with receptors or enzymes.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or antitumor effects.

    Industry: May serve as a precursor for synthesizing other valuable compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs with identical substitution patterns, similar benzothiophene derivatives include:

  • 3-chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide
  • N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

Properties

Molecular Formula

C18H16ClNOS

Molecular Weight

329.8 g/mol

IUPAC Name

3-chloro-N-(2-ethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H16ClNOS/c1-3-12-6-4-5-7-14(12)20-18(21)17-16(19)13-9-8-11(2)10-15(13)22-17/h4-10H,3H2,1-2H3,(H,20,21)

InChI Key

KBZOGXKBZCMHOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl

Origin of Product

United States

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